Alternapyrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

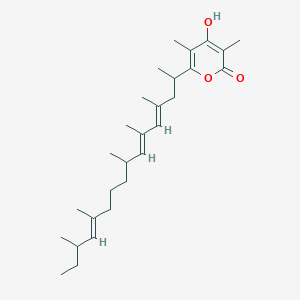

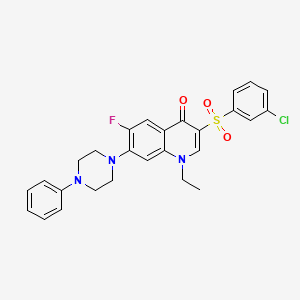

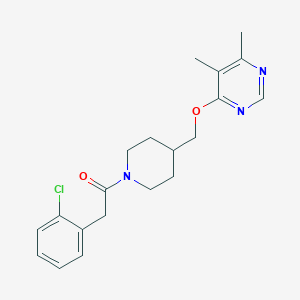

Alternapyrone is a highly methylated polyene α-pyrone . It is biosynthesized by a highly reducing polyketide synthase . The biosynthetic gene cluster for this compound B is found in Parastagonospora nodorum SN15 .

Synthesis Analysis

The synthesis of this compound involves a highly reducing polyketide synthase . Mutations of the catalytic dyad residues, H1578A/Q and E1604A, of the C-methyltransferase domain resulted in either significantly reduced or no production of this compound . This indicates the importance of C-methylation for this compound biosynthesis .

Molecular Structure Analysis

The molecular formula of this compound is C28H44O3 . It has a formal name of 6-[(3E,5E,11E)-1,3,5,7,11,13-hexamethyl-3,5,11-pentadecatrien-1-yl]-4-hydroxy-3,5-dimethyl-2H-pyran-2-one .

Chemical Reactions Analysis

The biosynthesis of this compound involves C-methylation . The importance of C-methylation for this compound biosynthesis is indicated by the significantly reduced or no production of this compound when mutations occur in the catalytic dyad residues of the C-methyltransferase domain .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C28H44O3 and a formula weight of 428.7 .

Mécanisme D'action

Target of Action

Alternapyrone is a highly methylated polyene α-pyrone biosynthesized by a highly reducing polyketide synthase . The primary target of this compound is the C-methyltransferase domain of the polyketide synthase . This domain plays a crucial role in the biosynthesis of this compound .

Mode of Action

This compound interacts with its target, the C-methyltransferase domain, through a process known as C-methylation . This interaction is so critical that mutations of the catalytic dyad residues, H1578A/Q and E1604A, of the C-methyltransferase domain resulted in either significantly reduced or no production of this compound . This indicates the importance of C-methylation for this compound biosynthesis .

Biochemical Pathways

This compound is a decaketide with octa-methylation from methionine on every C2 unit except the third unit . It is part of the gene cluster that mediates the biosynthesis of this compound derivatives . All the domains in the polyketide synthase alt5 are apparently involved in this compound synthesis .

Result of Action

The result of this compound’s action is the production of a highly methylated polyene α-pyrone . This compound is produced by a highly reducing polyketide synthase . The production of this compound is significantly reduced or even halted when mutations occur in the catalytic dyad residues of the C-methyltransferase domain .

Action Environment

The action of this compound is influenced by the genetic environment of the organism in which it is produced. For instance, the this compound polyketide synthase gene was amplified from genomic DNA of Menisporopsis theobromae BCC 4162 . This suggests that the genetic makeup of the organism plays a significant role in the production of this compound.

Propriétés

IUPAC Name |

4-hydroxy-3,5-dimethyl-6-[(4E,6E,12E)-4,6,8,12,14-pentamethylhexadeca-4,6,12-trien-2-yl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-10-18(2)14-19(3)12-11-13-20(4)15-21(5)16-22(6)17-23(7)27-24(8)26(29)25(9)28(30)31-27/h14-16,18,20,23,29H,10-13,17H2,1-9H3/b19-14+,21-15+,22-16+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFTUJZLXSKBKE-NZDFSFLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CCCC(C)C=C(C)C=C(C)CC(C)C1=C(C(=C(C(=O)O1)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/CCCC(C)/C=C(\C)/C=C(\C)/CC(C)C1=C(C(=C(C(=O)O1)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B2900786.png)

![2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2900787.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2900794.png)

![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900806.png)